molecular formula C21H16O5S2 B2741089 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate CAS No. 929413-54-7

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B2741089
CAS No.: 929413-54-7
M. Wt: 412.47
InChI Key: BXMRISRENODGKM-UNOMPAQXSA-N
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Description

(Z)-2-((3-Methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a benzofuran derivative featuring:

  • A Z-configured methylidene group linking the benzofuran core to a 3-methylthiophene moiety.
  • A 4-methylbenzenesulfonate ester at the 6-position of the benzofuran, contributing to solubility and reactivity .

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5S2/c1-13-3-6-16(7-4-13)28(23,24)26-15-5-8-17-18(11-15)25-19(21(17)22)12-20-14(2)9-10-27-20/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMRISRENODGKM-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

  • Benzofuran Core : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Thiophene Moiety : Associated with anti-inflammatory effects.
  • Sulfonate Group : Enhances solubility and bioavailability, potentially increasing the compound's therapeutic efficacy.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic processes, such as tyrosinase, which is critical in melanin production.

1. Inhibition of Tyrosinase Activity

Tyrosinase is an enzyme crucial for melanin synthesis. The inhibition of this enzyme can have significant implications for skin pigmentation disorders and cosmetic applications.

Table 1: Tyrosinase Inhibition Data

CompoundIC50 (µM)Reference
Kojic Acid24.09
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo...TBD
Analog 31.12

In cell-based assays using B16F10 melanoma cells, analogs derived from similar structures exhibited potent tyrosinase inhibitory activity, with some showing IC50 values significantly lower than that of kojic acid, a commonly used skin-lightening agent.

2. Cytotoxicity Assessment

Cytotoxic effects were evaluated to determine the safety profile of the compound.

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%) at 48hReference
Analog 1≤20>90
Analog 22.5<50
Analog 3≤20>90

The results indicated that while some analogs exhibited low cytotoxicity at concentrations up to 20 µM, others like Analog 2 showed significant cytotoxic effects even at lower concentrations.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives in drug development. For instance, research on similar compounds has demonstrated their ability to inhibit microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammatory responses and cancer progression. The findings suggest that these compounds could serve as bioinspired lead compounds for new anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Ester/Sulfonate Modifications
Compound Substituent at 6-Position Key Features Implications References
Target Compound 4-Methylbenzenesulfonate Polar sulfonate group enhances water solubility; methyl group increases lipophilicity. Balanced solubility for biological applications.
(Z)-2-...3,4-dimethoxybenzoate 3,4-Dimethoxybenzoate Methoxy groups are electron-donating; benzoate ester increases lipophilicity. Enhanced membrane permeability but reduced solubility.
(Z)-2-...methanesulfonate Methanesulfonate Smaller sulfonate group; lower molecular weight. Higher polarity and solubility in polar solvents.
(Z)-2-...diethylcarbamate Diethylcarbamate Carbamate group introduces hydrogen-bonding potential. May improve target binding in cytotoxic applications.
Aromatic Ring Modifications
Compound Aromatic Moiety Key Features Implications References
Target Compound 3-Methylthiophene Electron-rich sulfur heterocycle; methyl enhances steric bulk. Stabilizes conjugated system; influences redox activity.
(Z)-2-...pyridin-3-ylmethylene Pyridin-3-yl Nitrogen atom introduces basicity and hydrogen-bonding. Potential for interactions with biological targets (e.g., enzymes).
(Z)-2-...2,4,5-trimethoxyphenyl 2,4,5-Trimethoxyphenyl Methoxy groups enhance electron density and steric hindrance. May improve binding to hydrophobic pockets in proteins.
(Z)-2-...4-tert-butylphenyl 4-tert-Butylphenyl Bulky tert-butyl group increases steric hindrance. Reduces rotational freedom; impacts molecular packing.

Structural and Electronic Effects

  • Z-Configuration : Critical for maintaining planar geometry, enabling π-π stacking and conjugation across the benzofuran-thiophene system. All analogs retain this configuration for consistency in reactivity .
  • Methoxy groups () donate electrons, stabilizing the methylidene linkage, whereas sulfonate groups withdraw electrons, increasing electrophilicity.

Notes

  • Structural-Activity Relationships (SAR) : The 4-methylbenzenesulfonate group in the target compound offers a balance between solubility and lipophilicity, whereas bulkier groups (e.g., tert-butyl) may limit bioavailability .
  • Limitations : Biological data for most analogs are sparse, except for cytotoxic studies in . Further pharmacological profiling is needed.
  • Synthetic Considerations : The Z-configuration requires precise stereochemical control during synthesis to maintain activity .

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate?

  • Methodological Answer : The synthesis typically involves a multi-step process, including condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol, followed by sulfonation with 4-methylbenzenesulfonyl chloride. Key parameters include:
  • Temperature : 60–80°C for the condensation step to favor (Z)-stereochemistry .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity during sulfonation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts, achieving >95% purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR distinguish the (Z)-isomer via coupling constants (e.g., J=1012HzJ = 10–12 \, \text{Hz} for olefinic protons) and aromatic splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 454.08 [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for sulfonate (S=O at ~1350 cm1^{-1}) and carbonyl (C=O at ~1700 cm1^{-1}) groups validate functional groups .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Enzymatic Assays : Test inhibition of kinases or oxidoreductases at concentrations of 1–100 µM, using fluorescence-based readouts .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with sulfonate groups and π-π stacking with benzofuran .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50} values from independent studies using standardized protocols (e.g., fixed cell lines, serum-free conditions) .

  • SAR Studies : Modify substituents (e.g., methoxy vs. methyl groups) and correlate changes with activity trends (Table 1) .

    Table 1 : Structural Modifications and Bioactivity Trends

    Compound VariationBioactivity Change (vs. Parent)Reference
    Replacement of 4-methylsulfonate with 4-chloro2-fold ↓ in COX-2 inhibition
    Addition of methoxy to benzofuran3-fold ↑ in antioxidant activity

Q. How does stereochemical control during synthesis impact pharmacological properties?

  • Methodological Answer :
  • Chiral HPLC : Separate (Z)- and (E)-isomers using a Chiralpak AD-H column (hexane:isopropanol = 85:15). (Z)-isomers typically show 10–50x higher activity due to better target fit .
  • Circular Dichroism : Confirm configuration via Cotton effects at 250–300 nm .

Q. What methods evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC. Sulfonate esters are stable at pH 7.4 but hydrolyze rapidly at pH < 3 .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 72 hours; track decomposition by TLC .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques:
  • DMSO Solubility : >50 mg/mL (common in biological assays) .
  • Aqueous Solubility : <0.1 mg/mL (requires surfactants like Tween-80) .
  • Standardization : Use shake-flask method with HPLC quantification for consistency .

Advanced Structural Analysis

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :
  • Crystal Growth : Diffuse diethyl ether into a saturated DCM solution to obtain single crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to determine dihedral angles between benzofuran and thiophene rings (typically 15–25°) .

Methodological Best Practices

  • Stereochemical Purity : Always validate (Z)-configuration via NOESY (nuclear Overhauser effect between thiophene and benzofuran protons) .
  • Bioactivity Reproducibility : Include positive controls (e.g., aspirin for COX inhibition) and triplicate measurements .

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